molecular formula C20H15Cl2N3O3S2 B2804858 N-(3,5-dichlorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260996-86-8

N-(3,5-dichlorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2804858
CAS No.: 1260996-86-8
M. Wt: 480.38
InChI Key: OVXXRMHCLTVUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,5-dichlorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide features a thieno[3,2-d]pyrimidine core fused with a bicyclic system, substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 1 with an acetamide linkage to a 3,5-dichlorophenyl moiety. This structure combines a heterocyclic scaffold known for pharmacological relevance with halogenated aromatic and thiophene-based substituents, which are often associated with enhanced lipophilicity and bioactivity.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-12-8-13(22)10-14(9-12)23-17(26)11-25-16-4-7-30-18(16)19(27)24(20(25)28)5-3-15-2-1-6-29-15/h1-2,4,6-10,16,18H,3,5,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYLIONGJBBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 3,5-dichlorophenyl group in the target compound likely increases electronegativity and steric bulk compared to mono-chloro or methyl-substituted analogs .

Key Observations :

  • High yields (80–85%) are achieved using sodium acetate or methylate bases in ethanol or DCM .
  • The target compound’s synthesis would likely follow similar alkylation pathways, with its 3,5-dichlorophenyl group requiring careful regioselective control.

Physical and Spectral Properties

Melting points and spectral data highlight substituent-driven variations:

Compound Name / ID m.p. (°C) Key Spectral Data Reference
Compound 24 143–145 IR: 1,730 cm⁻¹ (C=O); NMR: δ 2.10 (s, COCH3), 7.37–7.47 (Ar-H)
Compound 5 >250 ¹H-NMR: δ 1.72–2.98 (m, cyclohexane), 12.00 (s, NH)
Compound 6a 210–212 ¹³C-NMR: δ 33.1 (t-butyl), 155.6 (C=O)
Compound 5.6 230 ¹H-NMR: δ 2.19 (s, CH3), 7.82 (d, J=8.2 Hz, H-4′)

Key Observations :

  • Melting points correlate with substituent complexity; bulky groups (e.g., t-butyl in 6a) and halogenation increase m.p. .
  • The target compound’s 3,5-dichlorophenyl and thiophen-2-yl ethyl groups would likely produce distinct NMR signals (e.g., aromatic protons at δ 7.0–7.5 and thiophene-specific peaks).

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can purity be validated?

The synthesis involves multi-step reactions, including cyclization of thienopyrimidine cores and subsequent functionalization. Key parameters include:

  • Temperature control : Optimal yields (e.g., 80% in ) require precise heating (e.g., 60–80°C for cyclization).
  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity ().
  • Catalysts : Palladium or copper catalysts aid cross-coupling reactions (). Validation : Use ¹H/¹³C NMR (e.g., δ 12.50 ppm for NH in ), mass spectrometry (m/z 344.21 [M+H]⁺ in ), and elemental analysis (C, N, S percentages) to confirm structure and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : Detects proton environments (e.g., aromatic H at δ 7.82 ppm in ) and confirms substituent positions.
  • X-ray crystallography : Resolves 3D molecular packing and non-covalent interactions (e.g., hydrogen bonds in ).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/thiophene groups) influence biological activity?

  • Substituent effects : Chlorine atoms (3,5-dichlorophenyl) enhance lipophilicity and target binding, while thiophene ethyl groups improve metabolic stability ().
  • Case study : Analogues with 4-methoxybenzyl () or trifluoromethyl groups () show varied enzyme inhibition due to steric/electronic effects.
  • Methodology : Compare IC₅₀ values across analogs using enzyme assays (e.g., kinase inhibition) and correlate with computational docking .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

  • Data normalization : Control for assay conditions (e.g., pH, temperature) and cell lines.
  • Meta-analysis : Use tools like molecular dynamics simulations to assess binding site flexibility ( ).
  • Example : Discrepancies in antiviral activity of thiazolopyrimidines () may arise from variations in viral strain selectivity .

Q. What integrated computational-experimental approaches are recommended for elucidating the mechanism of action?

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict target binding ( ).
  • Step 2 : Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Step 3 : Use CRISPR-Cas9 knockout models to confirm target relevance in cellular assays .

Q. What strategies optimize synthetic yield while minimizing byproducts in multi-step reactions?

  • Design of Experiments (DoE) : Apply statistical models to optimize variables (e.g., temperature, solvent ratio) ().
  • Flow chemistry : Enhances reproducibility for oxidation or coupling steps ().
  • Byproduct analysis : Use LC-MS to identify impurities and adjust reaction stoichiometry .

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) influence crystallization and stability?

  • Crystallography studies : highlights sulfanyl-acetamide hydrogen bonds stabilizing the lattice.
  • Thermal analysis : DSC/TGA can correlate melting points (e.g., 230°C in ) with packing efficiency.
  • Implications : Stable crystals improve formulation for pharmacokinetic studies .

Methodological Challenges

Q. What are the limitations of current synthetic routes for scaling up production for in vivo studies?

  • Challenge : Low yields in final acetylation steps ().
  • Solution : Replace toxic reagents (e.g., thionyl chloride) with greener alternatives (e.g., DCC/DMAP).
  • Scale-up : Transition from batch to continuous-flow systems for exothermic reactions .

Q. How can researchers leverage computational tools to design derivatives with improved pharmacokinetic profiles?

  • ADMET prediction : Use SwissADME or pkCSM to optimize logP (lipophilicity) and CYP450 inhibition.
  • Case study : Fluorinated derivatives () show enhanced blood-brain barrier penetration due to lower polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.